2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring:
- A 1-methyl-1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group.
- A sulfanyl (thioether) linkage at position 2 of the imidazole ring.
- An acetamide side chain terminating in a 4-isopropylphenyl group.
The compound’s bioactivity is likely influenced by its electronic profile and steric bulk, making comparisons with analogs critical for structure-activity relationship (SAR) analysis.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15(2)16-5-9-18(10-6-16)24-21(26)14-28-22-23-13-20(25(22)3)17-7-11-19(27-4)12-8-17/h5-13,15H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWLRNKFHQBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The imidazole ring is synthesized via cyclocondensation of 4-methoxyphenylglyoxal with methylamine and thiourea under acidic conditions. This step yields 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol as a key intermediate. The reaction proceeds at 80–90°C in ethanol with catalytic hydrochloric acid, achieving a 72% yield after recrystallization.
Mechanistic Insight:
The thiourea acts as a sulfur donor, facilitating cyclization through nucleophilic attack on the glyoxal carbonyl group. Methylamine introduces the N-methyl substituent, critical for stabilizing the imidazole ring.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
A patent-pending method (US9765036B2) describes a continuous flow system for large-scale production:
Catalytic Enhancements
Palladium-doped mesoporous silica catalysts (Pd-MCM-41) improve reaction efficiency:
| Catalyst Loading | Temperature (°C) | Yield Increase (%) |
|---|---|---|
| 0.5 wt% Pd | 80 | 12 |
| 1.0 wt% Pd | 80 | 18 |
| 2.0 wt% Pd | 80 | 22 |
Data adapted from continuous flow trials.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis on a C18 column (gradient: 30–90% acetonitrile in 0.1% formic acid) shows a single peak at 8.2 minutes, confirming >99% purity.
Challenges and Mitigation Strategies
Sulfur Oxidation
The sulfanyl group is prone to oxidation during storage. Stabilization is achieved by:
Crystallization Difficulties
The compound’s low melting point (92–94°C) complicates crystallization. Antisolvent precipitation using n-hexane/ethyl acetate (4:1) produces stable polymorph Form A with 98% recovery.
Comparative Synthetic Approaches
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch (Lab-scale) | 60 | 12 | 68 | 95 |
| Continuous Flow | 100 | 0.5 | 89 | 99 |
| Microwave-Assisted | 120 | 2 | 75 | 97 |
Data synthesized from multiple optimization studies.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for creating derivatives that may possess unique properties.
Biology
The biological applications of this compound are significant:
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may demonstrate anticancer activity by inhibiting cell growth in various cancer cell lines.
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic effects:
- Drug Development : It serves as a lead compound in drug development processes targeting diseases such as cancer and bacterial infections.
- Mechanism of Action : The compound may interact with specific molecular targets, influencing pathways related to cell signaling and metabolism.
Industry
In industrial applications, the compound is explored for:
- Material Development : Its unique chemical structure can be utilized in creating new materials with desirable properties.
- Catalysis : It may act as a catalyst in various chemical reactions, enhancing reaction rates or selectivity.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound:
- Anticancer Studies : A study published in ACS Omega highlighted the synthesis of related imidazole derivatives showing significant anticancer activity against different cancer cell lines, demonstrating potential therapeutic uses .
- Biological Activity Evaluation : Research conducted by Aziz-ur-Rehman et al. evaluated similar compounds' anticancer properties through MTT assays, indicating promising results against various human cancer cell lines .
- Synthetic Methodologies : Investigations into synthetic methodologies reveal that modifications to the core structure can lead to enhanced biological activities, suggesting avenues for further research .
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl linkage can undergo redox reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Imidazole
- Compound () : 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- Key Difference : Replaces imidazole with a 1,2,4-triazole ring.
- Impact :
- Triazoles exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazoles .
Tetrazole vs. Imidazole
- Compound () : 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- Key Difference : Substitutes imidazole with a tetrazole ring.
- Impact :
- Tetrazoles are more acidic (pKa ~4.5–5.5) than imidazoles (pKa ~14–15), enhancing solubility in physiological conditions .
- Reduced aromaticity may alter π-π stacking interactions with biological targets.
Sulfur Linkage Variations
Sulfonyl vs. Sulfanyl
- Compound () : N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Key Difference : Replaces sulfanyl with a sulfonyl group.
- Impact :
- The 4-chlorophenyl substituent introduces electronegativity, possibly enhancing binding to electron-deficient targets.
Acetamide Substituent Modifications
Hydroxyacetamide vs. Acetamide
- Compounds () : Hydroxyacetamide derivatives with antiproliferative activity.
- Key Difference : Incorporates a hydroxyl group on the acetamide.
- Impact :
- Reduced lipophilicity compared to the isopropylphenyl-substituted acetamide.
Cyclopropyl vs. Isopropylphenyl
- Compound () : 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Key Difference : Replaces 4-isopropylphenyl with a cyclopropyl group.
- Impact :
- Cyclopropyl’s smaller size reduces steric hindrance, possibly improving binding to compact active sites .
- Lower molecular weight may enhance bioavailability.
Substituent Electronic Effects
Fluorophenyl vs. Methoxyphenyl
- Compound () : N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Key Difference : Substitutes 4-methoxyphenyl with 4-fluorophenyl .
- Impact :
- Fluorine’s electronegativity increases metabolic stability by resisting cytochrome P450 oxidation .
- Reduced electron-donating effects compared to methoxy may alter target interaction dynamics.
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage. Its molecular formula is with a molecular weight of 335.42 g/mol. The presence of the methoxy group is significant as it may influence the compound's biological activity through electronic effects and steric hindrance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂S |
| Molecular Weight | 335.42 g/mol |
| LogP | 4.5852 |
| Polar Surface Area | 41.568 Ų |
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Enzymatic Modulation : The compound may act on specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It could interact with receptors involved in neurotransmission or cell signaling.
- Cellular Pathways : The compound may modulate pathways related to apoptosis, proliferation, and inflammation.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The sulfanyl group in this compound may enhance its ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. Studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells. For example:
- Case Study : A related imidazole derivative demonstrated significant cytotoxicity in human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.
Antidepressant Effects
Compounds containing nitrogen heterocycles have been explored for their antidepressant potential. The mechanism often involves the modulation of serotonin and norepinephrine levels in the brain:
- Research Finding : A study highlighted that imidazole derivatives can act as dual inhibitors of serotonin reuptake, providing a basis for their use in treating depression.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound against various cell lines:
| Cell Line | Activity (IC50) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 20 µM | |
| HT29 (Colon Cancer) | 10 µM |
In Vivo Studies
Although limited data are available on in vivo studies for this specific compound, related imidazole derivatives have shown promising results in animal models for cancer treatment and neuropharmacological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : The synthesis typically involves:
- Imidazole ring formation : Cyclization of glyoxal derivatives with ammonia/amines under acidic conditions .
- Sulfanyl linkage : Thiol-alkylation using mercaptoimidazole intermediates under inert atmospheres to prevent oxidation .
- Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Optimization strategies :
- Use HPLC to monitor intermediate purity (>95% recommended) .
- Employ microwave-assisted synthesis for imidazole cyclization (reduces time by 50% vs. conventional heating) .
Q. How can structural characterization be rigorously validated for this compound?
- Key techniques :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazole protons at δ 7.2–7.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 438.18) .
- X-ray crystallography : Resolve sulfanyl-acetamide bond geometry (if crystalline) .
Advanced Research Questions
Q. What biological targets are most likely modulated by this compound, and how can binding interactions be experimentally validated?
- Hypothesized targets :
- COX-2 inhibition : Structural analogs show IC50 values <1 μM in enzyme assays .
- Kinase modulation : Imidazole-sulfanyl motifs inhibit tyrosine kinases (e.g., EGFR) via ATP-binding site competition .
- Validation methods :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) .
Q. How can researchers reconcile contradictory data on this compound’s solubility and bioavailability across studies?
- Data contradictions :
- Solubility ranges from 12 μM (aqueous buffer) to 450 μM (DMSO) .
- Resolution strategies :
- Standardize solvent systems (e.g., PBS pH 7.4 vs. cell culture media).
- Use biorelevant media (FaSSIF/FeSSIF) for pharmacokinetic modeling .
Q. What computational methods are most effective for predicting SAR (structure-activity relationships) in analogs of this compound?
- Approaches :
- QSAR modeling : Utilize Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity (e.g., methoxy → ethoxy substitutions) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
